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molecular formula C12H27NO3S B8332670 Dodecylsulfamic acid CAS No. 4855-39-4

Dodecylsulfamic acid

Cat. No. B8332670
M. Wt: 265.42 g/mol
InChI Key: VUEPSLALOKTSCC-UHFFFAOYSA-N
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Patent
US06380182B1

Procedure details

Dodecyl amine (0.1 mol) is added to a round bottom flask equipped with magnetic stirrer and dissolved in anhydrous pyridine. Next, chlorosulfonic acid (0.1 mol) is added dropwise with stirring to the chilled solution. The resulting product, dodecyl sulfamic acid, is then collected by filtration, washed with water and dried in an oven.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl[S:15]([OH:18])(=[O:17])=[O:16]>N1C=CC=CC=1>[CH2:1]([NH:13][S:15](=[O:17])(=[O:16])[OH:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the chilled solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer
FILTRATION
Type
FILTRATION
Details
The resulting product, dodecyl sulfamic acid, is then collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NS(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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